molecular formula C30H42ClNO7 B611384 Tjn 505 CAS No. 141426-86-0

Tjn 505

Cat. No.: B611384
CAS No.: 141426-86-0
M. Wt: 564.116
InChI Key: OTWHFNPJXVKZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for TJN-505 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving aconitine-like structures. Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

TJN-505 undergoes various chemical reactions, including:

    Reduction: Reduction reactions may be used to modify the functional groups present in the molecule.

    Substitution: Substitution reactions, particularly involving the methoxy and ethyl groups, are possible.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TJN-505 has several scientific research applications, including:

Mechanism of Action

TJN-505 exerts its effects by acting as a blocker of multiple ion channels. It prolongs the PR, QRS, QTc, and JTc intervals and the ventricular effective refractory period. This action reduces the incidence of programmed electrical stimulation-induced arrhythmias. The compound’s antiarrhythmic plasma concentrations (IC50) for various arrhythmia models are 1.26, 0.94, and 1.31 micrograms per milliliter, respectively .

Comparison with Similar Compounds

TJN-505 is similar to other aconitine-like compounds, such as aconitine itself. it is unique in its specific chemical structure and its ability to act as a blocker of multiple ion channels. Other similar compounds include:

TJN-505 stands out due to its specific antiarrhythmic properties and its potential for therapeutic use in treating arrhythmias.

Properties

CAS No.

141426-86-0

Molecular Formula

C30H42ClNO7

Molecular Weight

564.116

IUPAC Name

(11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H

InChI Key

OTWHFNPJXVKZPR-UHFFFAOYSA-N

SMILES

[H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TJN 505;  TJN505;  TJN-505

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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